molecular formula C6H12Cl2N4 B1486271 2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride CAS No. 2206968-63-8

2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride

Cat. No.: B1486271
CAS No.: 2206968-63-8
M. Wt: 211.09 g/mol
InChI Key: HZXOUYDWPKXKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms within the ring structure. This particular compound has applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride typically involves the following steps:

  • Formation of 1-Methyl-1H-imidazole: This can be achieved through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

  • Introduction of the Ethanimidamide Group: The imidazole ring is then reacted with ethanimidamide in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

  • Formation of Dihydrochloride Salt: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale hydrogenation processes to ensure efficiency and scalability. The use of automated systems for monitoring reaction conditions and optimizing yields is also common.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The imidazole ring can be oxidized to form imidazole-5-carboxylic acid derivatives.

  • Reduction: The compound can be reduced to form ethylamine derivatives.

  • Substitution: The imidazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Imidazole-5-carboxylic acid derivatives.

  • Reduction: Ethylamine derivatives.

  • Substitution: Various substituted imidazoles.

Scientific Research Applications

2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and enzyme activities.

  • Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain diseases.

  • Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride is similar to other imidazole derivatives, such as:

  • Imidazole: The parent compound with two nitrogen atoms in the ring.

  • 1-Methylimidazole: A methylated derivative of imidazole.

  • Ethanimidamide: A compound containing an ethanimidamide group.

Uniqueness: What sets this compound apart from other similar compounds is its specific structure and the presence of both the imidazole ring and the ethanimidamide group, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

2-(3-methylimidazol-4-yl)ethanimidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c1-10-4-9-3-5(10)2-6(7)8;;/h3-4H,2H2,1H3,(H3,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXOUYDWPKXKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride
Reactant of Route 2
2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride
Reactant of Route 3
2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride
Reactant of Route 4
2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride
Reactant of Route 5
2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride
Reactant of Route 6
2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.